Cas no 2228981-07-3 (5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

5-Chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole is a structurally complex pyrazole derivative featuring a pyrrolidine substituent and a trifluoromethyl group, which enhance its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The chloro and trifluoromethyl moieties contribute to its reactivity, making it suitable for further functionalization, while the pyrrolidine ring may influence its binding properties in bioactive molecules. This compound is particularly valuable in medicinal chemistry for the development of targeted inhibitors or ligands due to its rigid heterocyclic framework and electron-withdrawing groups, which can improve metabolic stability and selectivity. Its synthetic utility is underscored by its potential applications in drug discovery and crop protection research.
5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole structure
2228981-07-3 structure
Product Name:5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No:2228981-07-3
MF:C10H13ClF3N3
MW:267.67853140831
CID:6174005
PubChem ID:165631098
Update Time:2025-06-29

5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole
    • 2228981-07-3
    • 5-chloro-1-methyl-4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole
    • EN300-1960684
    • Inchi: 1S/C10H13ClF3N3/c1-17-9(11)7(5-6-3-2-4-15-6)8(16-17)10(12,13)14/h6,15H,2-5H2,1H3
    • InChI Key: QGWLUPHILNSDGU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C(F)(F)F)=NN1C)CC1CCCN1

Computed Properties

  • Exact Mass: 267.0750096g/mol
  • Monoisotopic Mass: 267.0750096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.8Ų

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Additional information on 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole

Recent Advances in the Study of 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228981-07-3)

In recent years, the compound 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228981-07-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and trifluoromethyl group, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole, highlighting its efficient production through a multi-step reaction involving palladium-catalyzed cross-coupling and subsequent functionalization. The research emphasized the compound's stability and scalability, which are critical for industrial applications. Additionally, the study identified key intermediates that could be leveraged for further derivatization to enhance its biological activity.

Pharmacological evaluations of this compound have revealed its potent inhibitory effects on specific enzyme targets, such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders. In vitro and in vivo studies demonstrated that 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole exhibits high selectivity and low cytotoxicity, making it a promising candidate for further preclinical development. These findings were corroborated by molecular docking simulations, which elucidated the compound's binding interactions with target proteins.

Another significant advancement is the exploration of this compound's role in modulating cellular signaling pathways. Research published in Bioorganic & Medicinal Chemistry Letters reported that 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole can effectively inhibit the NF-κB pathway, a key regulator of inflammation and immune responses. This discovery opens new avenues for developing anti-inflammatory and immunomodulatory therapies, particularly for chronic inflammatory conditions.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current efforts are focused on structural modifications to improve these parameters while retaining its therapeutic efficacy. Collaborative research between academic institutions and pharmaceutical companies is underway to accelerate the translation of these findings into clinical applications.

In conclusion, 5-chloro-1-methyl-4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2228981-07-3) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover its multifaceted biological activities and therapeutic applications, positioning it as a valuable asset in the development of next-generation pharmaceuticals. Future studies will likely focus on expanding its therapeutic scope and addressing remaining challenges to facilitate its transition from bench to bedside.

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